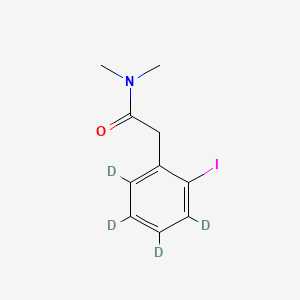
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide typically involves the iodination of a deuterated phenyl ring followed by the introduction of the N,N-dimethylacetamide group. The reaction conditions often require the use of strong bases and iodinating agents under controlled temperatures to ensure the selective iodination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain consistent reaction conditions. The use of deuterated starting materials is crucial to ensure the incorporation of deuterium into the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger molecules by connecting with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: It can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: The compound may be used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: It is used in the production of specialty chemicals and materials where deuterium incorporation is desired for enhanced stability or altered properties.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl-d4)-N,N-dimethylacetamide involves its interaction with molecular targets through its iodinated phenyl ring and N,N-dimethylacetamide group. The deuterium atoms can influence the reaction kinetics and stability of the compound, making it a valuable tool in studying reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenyl-N,N-dimethylacetamide: The non-deuterated version of the compound.
2-(2-Bromophenyl)-N,N-dimethylacetamide: A similar compound with a bromine atom instead of iodine.
2-(2-Chlorophenyl)-N,N-dimethylacetamide: A similar compound with a chlorine atom instead of iodine.
Uniqueness
2-(2-Iodophenyl-d4)-N,N-dimethylacetamide is unique due to the presence of deuterium, which provides increased stability and altered reaction kinetics. This makes it particularly useful in scientific research where these properties are advantageous.
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
BPDRJYYNQKBYBG-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)I)[2H])[2H] |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


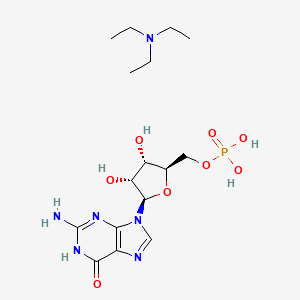
![(1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B13446842.png)

![tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13446847.png)
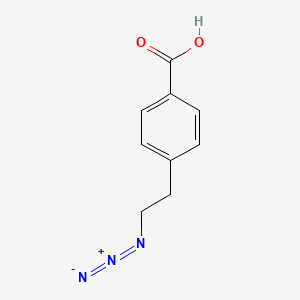
![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)
![N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline](/img/structure/B13446859.png)
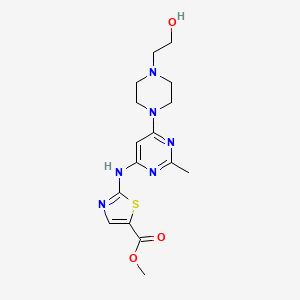
![(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B13446869.png)
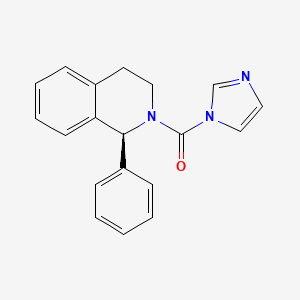
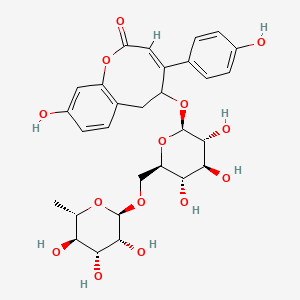
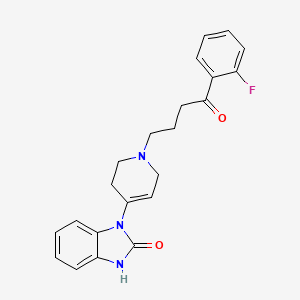
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
